1-Cyclopropyl-3,3-dimethylbutan-1-one
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Overview
Description
1-Cyclopropyl-3,3-dimethylbutan-1-one is an organic compound with the molecular formula C9H16O. It is a ketone, characterized by the presence of a cyclopropyl group and two methyl groups attached to a butanone backbone.
Preparation Methods
The synthesis of 1-Cyclopropyl-3,3-dimethylbutan-1-one typically involves the reaction of cyclopropylmethyl ketone with isobutylene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Cyclopropyl-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The cyclopropyl group may influence the compound’s reactivity and binding affinity to biological targets, contributing to its overall effects .
Comparison with Similar Compounds
1-Cyclopropyl-3,3-dimethylbutan-1-one can be compared with other similar compounds, such as:
Cyclopropylmethyl ketone: Similar in structure but lacks the additional methyl groups.
3,3-Dimethylbutan-2-one: Similar backbone but without the cyclopropyl group.
Cyclopropylacetone: Contains a cyclopropyl group but differs in the position of the ketone group.
The uniqueness of this compound lies in its combination of a cyclopropyl group and two methyl groups, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-cyclopropyl-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)6-8(10)7-4-5-7/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJLMYWFKWKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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